Adamantane-1-carboxamidine hydrochloride is a chemical compound with the formula and a CAS number of 50417-14-6. This compound is derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure, which contributes to various chemical properties. Adamantane-1-carboxamidine hydrochloride is primarily synthesized for research purposes and has gained attention for its potential biological activities, including antiviral properties against SARS-CoV-2, the virus responsible for COVID-19 .
The compound is synthesized in laboratories and is not typically found in nature. Its synthesis involves the reaction of adamantane-1-carboxamidine with hydrochloric acid, resulting in the formation of the hydrochloride salt. The compound is commercially available from suppliers such as Sigma-Aldrich and VWR, indicating its relevance in scientific research .
Adamantane-1-carboxamidine hydrochloride is classified as an organic compound and falls under the category of carboxamidine derivatives. It exhibits properties typical of amidines, which are characterized by the presence of a functional group containing a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
The synthesis of adamantane-1-carboxamidine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and purity of reactions .
Adamantane-1-carboxamidine hydrochloride features a tricyclic adamantane core structure, which provides rigidity and hydrophobic characteristics. The molecular structure can be represented as follows:
Key structural data include:
The adamantane framework contributes to the compound's unique physical properties, influencing its interactions in biological systems.
Adamantane-1-carboxamidine hydrochloride can participate in various chemical reactions typical of amidines, including:
The reactivity profile of adamantane-1-carboxamidine hydrochloride is influenced by the steric hindrance provided by the adamantane structure, which can affect reaction kinetics and mechanisms.
The mechanism of action for adamantane-1-carboxamidine hydrochloride, particularly regarding its antiviral properties, involves interaction with viral proteins or enzymes essential for viral replication. Preliminary studies suggest that it may inhibit SARS-CoV-2 replication by interfering with viral entry or replication processes within host cells.
Further research is required to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Relevant data include:
Adamantane-1-carboxamidine hydrochloride has potential applications in various fields:
Further studies are necessary to fully understand its potential applications and efficacy in clinical settings .
The discovery of adamantane (tricyclo[3.3.1.1³,⁷]decane) in petroleum by Landa in 1933 and its subsequent laboratory synthesis by Prelog in 1941 laid the foundation for a new class of bioactive compounds. The rigid, symmetrical cage structure of adamantane enables unique interactions with biological targets, particularly viral proteins. Amantadine (1-aminoadamantane), approved in 1966 as the first clinical antiviral against influenza A, revolutionized adamantane chemistry by demonstrating that functionalization at the bridgehead position could yield biologically active molecules [3] [5]. By the 1980s, rimantadine (α-methyl-1-adamantane methylamine) emerged with improved tolerability and efficacy, though both drugs shared a common limitation: rapid emergence of resistance due to point mutations (e.g., S31N, V27A) in the influenza M2 proton channel [1] [3].
This resistance crisis catalyzed research into structurally modified adamantane derivatives. Early strategies focused on conjugating amino acids to amantadine/rimantadine scaffolds to enhance membrane permeability and target engagement. For example, Gly-Rim (glycine-rimantadine conjugate) exhibited a 100-fold lower IC₅₀ (0.11 µM) against influenza A/Hong Kong/68 (H3N2) than unmodified rimantadine, while maintaining low cytotoxicity (CC₅₀ >100 µM) [1]. Concurrently, polycyclic amines mimicking adamantane’s geometry were synthesized to bypass M2 mutations. Compound 3 (3-azahexacyclo[7.6.0.0¹,⁵.0⁵,¹².0⁶,¹⁰.0¹¹,¹⁵]pentadeca-7,13-diene) inhibited wild-type M2 channels and retained activity against amantadine-resistant H1N1 strains by interacting with viral hemagglutinin (HA) [3]. These advances underscored adamantane’s versatility beyond M2 inhibition.
Table 1: Evolution of Key Adamantane-Based Antivirals
Compound (Year) | Structural Features | Target Virus | Key Research Findings |
---|---|---|---|
Amantadine (1966) | 1-Aminoadamantane | Influenza A | First-in-class M2 proton channel blocker; IC₅₀ ~1–5 µM |
Rimantadine (1987) | α-Methyl-1-adamantane methylamine | Influenza A | Improved lipophilicity; reduced CNS side effects |
Gly-Rim (2020) | Rimantadine-glycine conjugate | Influenza A/H3N2 | IC₅₀ 0.11 µM; plasma-stable; crystallographically characterized |
Compound 3 (2013) | Polycyclic secondary amine | Influenza A/H1N1 | HA-mediated fusion inhibition; active against M2 mutants |
Adamantane-1-carboxamidine | Guanidino-functionalized at C1 | Broad-spectrum (Influenza, Ebola, SARS-CoV-2) | Targets viral entry proteins; enhanced binding affinity |
Guanidino-functionalized adamantanes represent a strategic advancement in overcoming the pharmacological limitations of early adamantanes. The guanidino group (–NH–C(=NH)NH₂) introduces enhanced hydrogen-bonding capability and basicity (pKₐ ~13.5), enabling stronger interactions with acidic residues in viral proteins. Adamantane-1-carboxamidine hydrochloride (molecular formula: C₁₁H₁₉ClN₂; MW: 214.74 g/mol) exemplifies this approach. Its synthesis typically involves hydroxylamine hydrochloride treatment of 1-adamantanecarbonitrile, yielding a carboxamidine group at the bridgehead position [5] [9]. This modification significantly alters bioactivity:
Structure-activity relationship (SAR) studies highlight critical pharmacophoric elements:
Table 2: Bioactivity of Guanidino-Functionalized Adamantane Analogs
Compound | Structure | Viral Target | Key Bioactivity Data |
---|---|---|---|
Adamantane-1-carboxamidine | C₁₁H₁₉ClN₂ | Influenza, SARS-CoV-2 | Cell-based antiviral activity; targets spike/M2 proteins |
Gua-β-Ala-Rim (6i) | Guanidinated β-alanine-rimantadine | Influenza A/H3N2 | IC₅₀ 41.9 µM; reduced cytotoxicity (CC₅₀ >100 µM) |
Compound 21 | 3-Methyl-5-phenyladamantane-1-carboxamide with 4-aminopiperidine | Ebola | pEBOV EC₅₀: 12 nM; HLM stability: >75% at 1 h |
Compound 35 | 3-Ethyl-5-phenyladamantane-1-carboxamide with trans-cyclohexyldiamine | Ebola | pEBOV EC₅₀: 10 nM; solubility >100 µM (pH 6.4–7.5) |
These innovations position adamantane-1-carboxamidine derivatives as versatile scaffolds for next-generation antivirals, leveraging their three-dimensional rigidity to engage previously undruggable viral targets.
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: